![molecular formula C13H12ClNO2S2 B4736101 4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4736101.png)
4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
Overview
Description
4-(5-chloro-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMET or compound 1 and is a thiazolone derivative.
Mechanism of Action
The mechanism of action of CMET is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in disease progression. For example, CMET has been found to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
CMET has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the body, thereby reducing inflammation and oxidative stress. In addition, CMET has been found to improve insulin sensitivity and glucose uptake, thereby reducing the risk of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of CMET is its broad-spectrum activity against various diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of CMET is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on CMET. One of the areas of research is the development of more efficient synthesis methods for CMET. In addition, further studies are needed to fully understand the mechanism of action of CMET and its potential applications in various diseases. Finally, the development of more water-soluble derivatives of CMET could enhance its potential use in various experiments.
Scientific Research Applications
CMET has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit antifungal, antibacterial, anticancer, and anti-inflammatory properties. In addition, CMET has shown promising results in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-3-18-13-15-10(12(16)19-13)7-8-6-9(14)4-5-11(8)17-2/h4-7H,3H2,1-2H3/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSBHAJSGZUSNX-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC(=C2)Cl)OC)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC(=C2)Cl)OC)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-chloro-2-methoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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